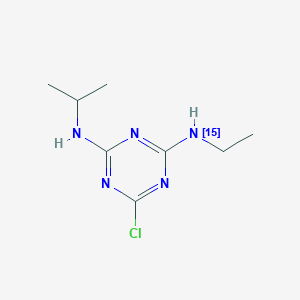

Atrazine-15N

Cat. No. B1339983

Key on ui cas rn:

287476-17-9

M. Wt: 216.68 g/mol

InChI Key: MXWJVTOOROXGIU-DETAZLGJSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04230853

Procedure details

To the solution of 2,4-dichloro-6-isopropylamino-s-triazine in toluene remaining in the reactor are added, under strong agitation, about 915 g of an aqueous solution containing 50% by weight of ethylamine (10.15 moles) and about 1353 g of an aqueous solution containing 30% by weight of sodium hydroxide (10.15 moles). The said solutions are added in the same manner as in the first reaction step. During the second addition the temperature rises from 25° to 50° C. and the final pH is equal to 11-12. The dense suspension thus obtained is divided into two parts as quickly as possible. One part (A) is submitted to distillation to remove the toluene in the form of an azeotropic toluene-water mixture, by operating at 85°-100° C. To the distillation residue are added 3,700 ml of water and the suspension thus obtained is filtered at 60° C. The filtered solid is washed until the sodium chloride has been removed completely. After drying for ten hours in an oven at 100° C., 2-chloro-4-ethylamino-6-isopropylamino-s-triazine is obtained with a yield of the order of 96%.

[Compound]

Name

aqueous solution

Quantity

915 g

Type

reactant

Reaction Step One

[Compound]

Name

aqueous solution

Quantity

1353 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([NH:9][CH:10]([CH3:12])[CH3:11])[N:3]=1.[CH2:13]([NH2:15])[CH3:14].[OH-].[Na+]>C1(C)C=CC=CC=1>[Cl:8][C:6]1[N:7]=[C:2]([NH:15][CH2:13][CH3:14])[N:3]=[C:4]([NH:9][CH:10]([CH3:12])[CH3:11])[N:5]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC(=NC(=N1)Cl)NC(C)C

|

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

915 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

10.15 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N

|

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

1353 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

10.15 mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The said solutions are added in the same manner as in the first reaction step

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During the second addition the temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rises from 25° to 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The dense suspension thus obtained

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

One part (A) is submitted to distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the toluene in the form of an azeotropic toluene-water mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by operating at 85°-100° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the distillation residue are added 3,700 ml of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the suspension thus obtained

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

is filtered at 60° C

|

WASH

|

Type

|

WASH

|

|

Details

|

The filtered solid is washed until the sodium chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

has been removed completely

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After drying for ten hours in an oven at 100° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=NC(=NC(=N1)NCC)NC(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04230853

Procedure details

To the solution of 2,4-dichloro-6-isopropylamino-s-triazine in toluene remaining in the reactor are added, under strong agitation, about 915 g of an aqueous solution containing 50% by weight of ethylamine (10.15 moles) and about 1353 g of an aqueous solution containing 30% by weight of sodium hydroxide (10.15 moles). The said solutions are added in the same manner as in the first reaction step. During the second addition the temperature rises from 25° to 50° C. and the final pH is equal to 11-12. The dense suspension thus obtained is divided into two parts as quickly as possible. One part (A) is submitted to distillation to remove the toluene in the form of an azeotropic toluene-water mixture, by operating at 85°-100° C. To the distillation residue are added 3,700 ml of water and the suspension thus obtained is filtered at 60° C. The filtered solid is washed until the sodium chloride has been removed completely. After drying for ten hours in an oven at 100° C., 2-chloro-4-ethylamino-6-isopropylamino-s-triazine is obtained with a yield of the order of 96%.

[Compound]

Name

aqueous solution

Quantity

915 g

Type

reactant

Reaction Step One

[Compound]

Name

aqueous solution

Quantity

1353 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([NH:9][CH:10]([CH3:12])[CH3:11])[N:3]=1.[CH2:13]([NH2:15])[CH3:14].[OH-].[Na+]>C1(C)C=CC=CC=1>[Cl:8][C:6]1[N:7]=[C:2]([NH:15][CH2:13][CH3:14])[N:3]=[C:4]([NH:9][CH:10]([CH3:12])[CH3:11])[N:5]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC(=NC(=N1)Cl)NC(C)C

|

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

915 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

10.15 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N

|

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

1353 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

10.15 mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The said solutions are added in the same manner as in the first reaction step

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During the second addition the temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rises from 25° to 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The dense suspension thus obtained

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

One part (A) is submitted to distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the toluene in the form of an azeotropic toluene-water mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by operating at 85°-100° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the distillation residue are added 3,700 ml of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the suspension thus obtained

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

is filtered at 60° C

|

WASH

|

Type

|

WASH

|

|

Details

|

The filtered solid is washed until the sodium chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

has been removed completely

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After drying for ten hours in an oven at 100° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=NC(=NC(=N1)NCC)NC(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04230853

Procedure details

To the solution of 2,4-dichloro-6-isopropylamino-s-triazine in toluene remaining in the reactor are added, under strong agitation, about 915 g of an aqueous solution containing 50% by weight of ethylamine (10.15 moles) and about 1353 g of an aqueous solution containing 30% by weight of sodium hydroxide (10.15 moles). The said solutions are added in the same manner as in the first reaction step. During the second addition the temperature rises from 25° to 50° C. and the final pH is equal to 11-12. The dense suspension thus obtained is divided into two parts as quickly as possible. One part (A) is submitted to distillation to remove the toluene in the form of an azeotropic toluene-water mixture, by operating at 85°-100° C. To the distillation residue are added 3,700 ml of water and the suspension thus obtained is filtered at 60° C. The filtered solid is washed until the sodium chloride has been removed completely. After drying for ten hours in an oven at 100° C., 2-chloro-4-ethylamino-6-isopropylamino-s-triazine is obtained with a yield of the order of 96%.

[Compound]

Name

aqueous solution

Quantity

915 g

Type

reactant

Reaction Step One

[Compound]

Name

aqueous solution

Quantity

1353 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([NH:9][CH:10]([CH3:12])[CH3:11])[N:3]=1.[CH2:13]([NH2:15])[CH3:14].[OH-].[Na+]>C1(C)C=CC=CC=1>[Cl:8][C:6]1[N:7]=[C:2]([NH:15][CH2:13][CH3:14])[N:3]=[C:4]([NH:9][CH:10]([CH3:12])[CH3:11])[N:5]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC(=NC(=N1)Cl)NC(C)C

|

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

915 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

10.15 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N

|

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

1353 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

10.15 mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The said solutions are added in the same manner as in the first reaction step

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During the second addition the temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rises from 25° to 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The dense suspension thus obtained

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

One part (A) is submitted to distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the toluene in the form of an azeotropic toluene-water mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by operating at 85°-100° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the distillation residue are added 3,700 ml of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the suspension thus obtained

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

is filtered at 60° C

|

WASH

|

Type

|

WASH

|

|

Details

|

The filtered solid is washed until the sodium chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

has been removed completely

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After drying for ten hours in an oven at 100° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=NC(=NC(=N1)NCC)NC(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |